Cas no 2770498-33-2 ((9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate)
![(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate structure](https://it.kuujia.com/scimg/cas/2770498-33-2x500.png)
2770498-33-2 structure
Nome del prodotto:(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-37397193
- 2770498-33-2
- (9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
-
- Inchi: 1S/C24H21N3O4S/c25-15-17-9-11-18(12-10-17)32(29,30)27-14-13-26-24(28)31-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23,27H,13-14,16H2,(H,26,28)
- Chiave InChI: REOBQGBDUFOVAV-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C#N)=CC=1)(NCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(=O)=O
Proprietà calcolate
- Massa esatta: 447.12527733g/mol
- Massa monoisotopica: 447.12527733g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 32
- Conta legami ruotabili: 8
- Complessità: 772
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 117Ų
- XLogP3: 3.4
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37397193-0.1g |
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate |
2770498-33-2 | 95.0% | 0.1g |
$615.0 | 2025-03-18 | |
Enamine | EN300-37397193-10.0g |
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate |
2770498-33-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 | |
Enamine | EN300-37397193-0.5g |
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate |
2770498-33-2 | 95.0% | 0.5g |
$671.0 | 2025-03-18 | |
Enamine | EN300-37397193-0.25g |
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate |
2770498-33-2 | 95.0% | 0.25g |
$642.0 | 2025-03-18 | |
Enamine | EN300-37397193-1.0g |
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate |
2770498-33-2 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
Enamine | EN300-37397193-0.05g |
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate |
2770498-33-2 | 95.0% | 0.05g |
$587.0 | 2025-03-18 | |
Enamine | EN300-37397193-2.5g |
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate |
2770498-33-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
Enamine | EN300-37397193-5.0g |
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate |
2770498-33-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 |
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate Letteratura correlata
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
2770498-33-2 ((9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate) Prodotti correlati
- 1897929-69-9(5-[1-(1-Aminoethyl)cyclopropyl]-4-bromo-2-methoxyphenol)
- 27649-43-0(3-phenyl-1H-pyrrole)
- 1021106-64-8(N-[6-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide)
- 2034322-42-2(1-(4-methylphenyl)-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one)
- 330640-86-3(Benzeneacetamide, N-(4-bromophenyl)-3-chloro-)
- 110637-57-5((2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)
- 2228799-66-2(2-hydroxy-2-methyl-3-(1,3-thiazol-4-yl)propanoic acid)
- 303995-78-0(5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile)
- 619-39-6(2-octyldecanoic acid)
- 1023554-63-3(1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
